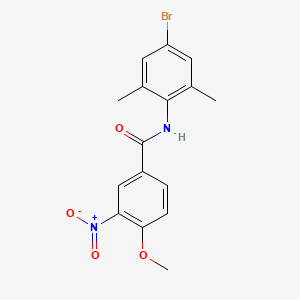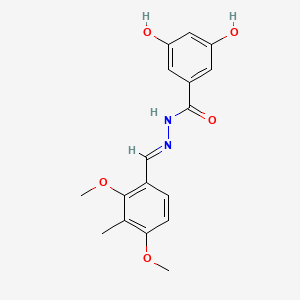
2,4,5-trimethoxy-N-(2-thienylmethyl)benzamide
Vue d'ensemble
Description
"2,4,5-trimethoxy-N-(2-thienylmethyl)benzamide" is a compound that presumably contains multiple functional groups including an amide linkage, a thiophene ring, and trimethoxy substituents on a benzene ring. Similar compounds have been synthesized and analyzed in various studies for their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions including condensation, amidation, and substitution reactions. For example, the synthesis of dendritic polyamides via a one-pot procedure involving successive activation of carboxyl groups and condensation with an aminodicarboxylic acid as the AB2 monomer has been reported (Yamakawa et al., 1999).
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically performed using spectroscopic methods such as NMR and IR, and in some cases, X-ray crystallography. These analyses provide detailed information on the molecular geometry, functional group orientation, and bonding patterns, essential for understanding the compound's chemical behavior and properties (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups include nucleophilic substitution reactions, electrophilic aromatic substitutions, and reactions specific to the amide group or the thiophene ring. The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, affecting their chemical stability and reaction pathways (Gütschow et al., 1999).
Physical Properties Analysis
The physical properties of compounds like "2,4,5-trimethoxy-N-(2-thienylmethyl)benzamide" are crucial for their application in various fields. These properties include solubility, melting point, and crystallinity, which can be tailored through structural modification for specific applications (Jiménez et al., 2009).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemical species, and stability under different conditions, are essential for predicting the behavior of these compounds in chemical reactions and potential applications. Studies on related compounds provide insights into how structural features influence these properties (Mukherjee, 1971).
Orientations Futures
Propriétés
IUPAC Name |
2,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-18-12-8-14(20-3)13(19-2)7-11(12)15(17)16-9-10-5-4-6-21-10/h4-8H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTPHENWSFBTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=CS2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4832277.png)

![7-({[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4832298.png)
![7-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4832303.png)

![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4832311.png)

![2-(2-{[4-(methylthio)benzyl]amino}ethoxy)ethanol hydrochloride](/img/structure/B4832334.png)
![5-[(5-ethyl-2-thienyl)methylene]-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4832338.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4832347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methoxybenzyl)urea](/img/structure/B4832348.png)

![N-(3-chloro-4-fluorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4832366.png)